

# Spectroscopic Characterization of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

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This technical guide provides a detailed overview of the spectroscopic data for **3-Hydroxy-2-isopropylbenzonitrile** (CAS No. 1243279-74-4). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which holds potential in various research and development applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, expected Mass Spectrometry (MS) fragmentation, and the experimental protocols for acquiring such data.

## Core Spectroscopic Data

The structural characteristics of **3-Hydroxy-2-isopropylbenzonitrile** (C<sub>10</sub>H<sub>11</sub>NO, Molecular Weight: 161.20 g/mol ) give rise to a unique spectroscopic fingerprint.<sup>[1][2]</sup> The following tables summarize the predicted and expected data from key spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **3-Hydroxy-2-isopropylbenzonitrile** in a deuterated chloroform (CDCl<sub>3</sub>) solvent are presented below.<sup>[1]</sup>

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **3-Hydroxy-2-isopropylbenzonitrile** in CDCl<sub>3</sub><sup>[1]</sup>

Atom Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
$^1\text{H}$ (Ar-H)	~7.0-7.4	Multiplet
$^1\text{H}$ (OH)	~5.0-6.0 (variable)	Singlet (broad)
$^1\text{H}$ (CH of isopropyl)	~3.2-3.4	Septet
$^1\text{H}$ ( $\text{CH}_3$ of isopropyl)	~1.2-1.4	Doublet

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **3-Hydroxy-2-isopropylbenzonitrile** in  $\text{CDCl}_3$ [\[1\]](#)

Atom Type	Predicted Chemical Shift ( $\delta$ , ppm)
Aromatic Carbons	Multiple signals expected in the aromatic region
Isopropyl CH	Signal expected in the aliphatic region
Isopropyl $\text{CH}_3$	Signal expected in the aliphatic region
Nitrile Carbon	Signal expected in the downfield region

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **3-Hydroxy-2-isopropylbenzonitrile** is expected to exhibit distinct absorption bands corresponding to its hydroxyl and nitrile groups.[\[1\]](#)

Table 3: Expected IR Absorption Bands for **3-Hydroxy-2-isopropylbenzonitrile**[\[1\]](#)

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Description
O-H (hydroxyl)	3200–3600	Broad and strong
C≡N (nitrile)	~2220-2260	Sharp, medium intensity
C-H (aromatic)	~3000-3100	Sharp, weak to medium
C-H (aliphatic)	~2850-3000	Sharp, medium
C=C (aromatic)	~1450-1600	Medium to weak

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **3-Hydroxy-2-isopropylbenzonitrile**, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.[\[1\]](#)

Table 4: Expected Mass Spectrometry Data for **3-Hydroxy-2-isopropylbenzonitrile**

Parameter	Expected Value
Molecular Ion Peak (M <sup>+</sup> )	m/z 161
Method	Electron Ionization (EI) is a standard method for generating a reproducible fragmentation pattern. <a href="#">[1]</a>

## Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data described above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for both <sup>1</sup>H and <sup>13</sup>C NMR involves dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>.  
[\[1\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[\[1\]](#) The spectra are then acquired on a spectrometer, with typical frequencies for <sup>1</sup>H

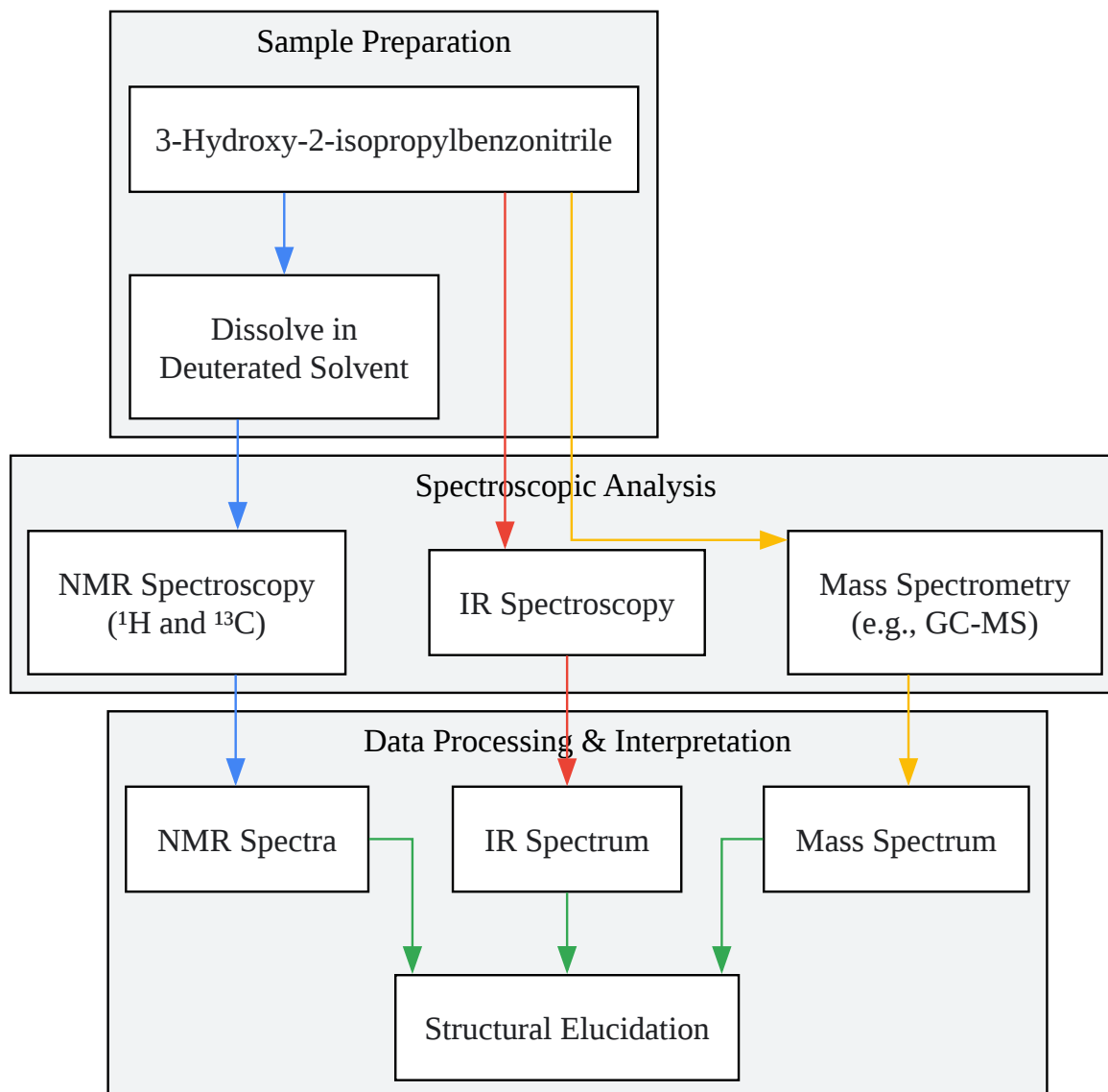
NMR being 400 or 500 MHz.[3][4][5] The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values.[1]

## Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of benzonitrile derivatives, a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is generally effective.[1] A typical protocol involves programming the oven temperature to ensure separation from any impurities or residual solvents.[1] An example oven program would be an initial temperature of 100°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, which is then held for 5 minutes.[1] The inlet temperature is typically set to 250°C, and helium is used as the carrier gas at a constant flow rate.[1] Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern, with the ion source temperature at 230°C and a mass range of  $m/z$  40-400.[1]

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxy-2-isopropylbenzonitrile**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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